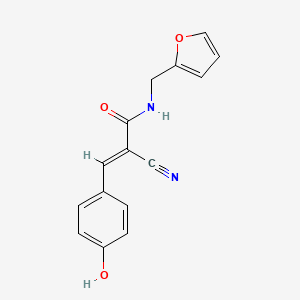
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide, commonly referred to as 2CN-FMHP, is an organic compound belonging to the class of nitriles. It is a colorless, viscous liquid with a faint odor and a melting point of -25°C. 2CN-FMHP has been extensively studied for its various biological and biochemical properties. In particular, it has been used as a model compound in various scientific studies, as it is relatively easy to synthesize and has a wide range of applications.
Aplicaciones Científicas De Investigación
2CN-FMHP has been widely studied for its various scientific applications. It has been used to study the mechanism of action of various proteins and enzymes, as well as to investigate the effects of various drugs on the human body. In addition, it has been used to study the effects of various environmental pollutants on the environment. Furthermore, it has been used to study the effects of various hormones on the body, as well as to investigate the effects of various drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 2CN-FMHP is not fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes and proteins. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
2CN-FMHP has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, as well as to have an effect on the activity of certain hormones. In addition, it has been shown to have an effect on the immune system, as well as to have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CN-FMHP has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. In addition, it can be used to study the effects of various environmental pollutants on the environment, as well as the effects of various drugs on the human body. However, one of the main limitations is that it is not very soluble in water, and therefore is not suitable for use in aqueous solutions.
Direcciones Futuras
There are a number of possible future directions for the use of 2CN-FMHP. One possible direction is to investigate its effects on other proteins and enzymes, such as those involved in the synthesis of proteins. In addition, it could be used to investigate the effects of various environmental pollutants on the environment. Furthermore, it could be used to investigate the effects of various drugs on the immune system, as well as to investigate the effects of various hormones on the body. Finally, it could be used to investigate the effects of various drugs on the metabolism of certain drugs.
Métodos De Síntesis
2CN-FMHP can be synthesized through a simple reaction between 2-cyano-N-furylmethyl-3-hydroxyphenylacetamide and sodium hydroxide. This reaction is carried out in aqueous solution at room temperature, and the resulting product is a colorless liquid. The reaction can be represented as follows:
2-cyano-N-furylmethyl-3-hydroxyphenylacetamide + NaOH → 2CN-FMHP + NaCl
Propiedades
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-9-12(8-11-3-5-13(18)6-4-11)15(19)17-10-14-2-1-7-20-14/h1-8,18H,10H2,(H,17,19)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOIYFXAIOXCO-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
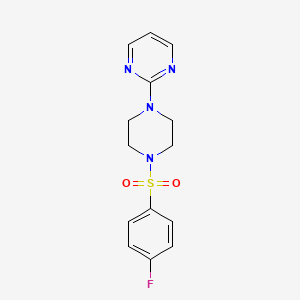
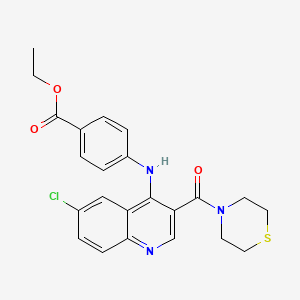
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)





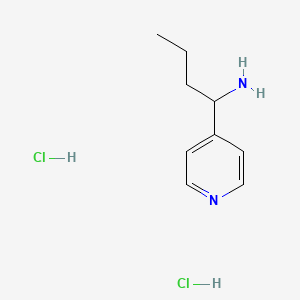
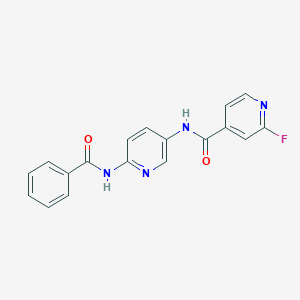

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)